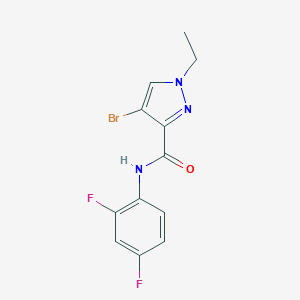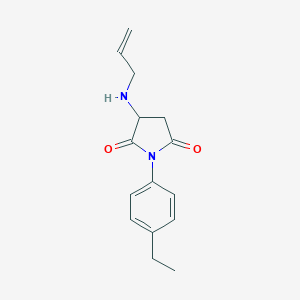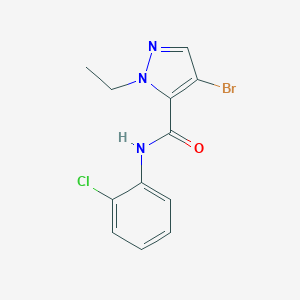![molecular formula C18H18F3NO4 B280234 N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B280234.png)
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, also known as JNJ-26854165, is a small molecule inhibitor that has been extensively studied for its potential applications in cancer treatment. This compound has shown promising results in preclinical studies, and its unique mechanism of action has generated interest in the scientific community.
Mecanismo De Acción
The mechanism of action of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histones, leading to chromatin condensation and transcriptional repression. HDAC inhibitors like N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide block this activity, leading to the accumulation of acetylated histones and the upregulation of genes that are normally silenced. This can lead to the induction of cell cycle arrest, differentiation, and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. This compound has been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, while having minimal effects on normal cells. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have anti-angiogenic effects, and can inhibit the growth of blood vessels that supply tumors. These effects make N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide a promising candidate for cancer therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has several advantages for lab experiments. This compound has been extensively studied, and its mechanism of action has been well characterized. In addition, N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer. However, there are some limitations to using N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide in lab experiments. This compound has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide have not been fully characterized, which could limit its clinical development.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. One area of interest is the development of more potent and selective HDAC inhibitors based on the structure of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide. In addition, the combination of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide with other anticancer agents could enhance its efficacy and reduce toxicity. Another area of interest is the investigation of the pharmacokinetics and toxicity of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide, which could inform its clinical development. Finally, the study of the molecular mechanisms underlying the anticancer effects of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide could lead to the identification of new targets for cancer therapy.
Métodos De Síntesis
The synthesis of N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide involves a series of chemical reactions. The starting material for the synthesis is 3,4-dimethoxybenzaldehyde, which is reacted with 2,2,2-trifluoroethylamine to form the corresponding Schiff base. This Schiff base is then reduced with sodium borohydride to give the corresponding amine, which is further reacted with 4-formylbenzoic acid to form the final product. The synthesis has been optimized for high yield and purity, and the final product has been characterized using various spectroscopic techniques.
Aplicaciones Científicas De Investigación
N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been extensively studied for its potential applications in cancer treatment. This compound has been shown to inhibit the activity of the histone deacetylase (HDAC) enzyme, which plays a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest, differentiation, and apoptosis in cancer cells, making them an attractive target for cancer therapy. N-(3,4-dimethoxyphenyl)-4-[(2,2,2-trifluoroethoxy)methyl]benzamide has been shown to have potent HDAC inhibitory activity, and has demonstrated efficacy in preclinical models of various types of cancer, including leukemia, lymphoma, and solid tumors.
Propiedades
Fórmula molecular |
C18H18F3NO4 |
|---|---|
Peso molecular |
369.3 g/mol |
Nombre IUPAC |
N-(3,4-dimethoxyphenyl)-4-(2,2,2-trifluoroethoxymethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO4/c1-24-15-8-7-14(9-16(15)25-2)22-17(23)13-5-3-12(4-6-13)10-26-11-18(19,20)21/h3-9H,10-11H2,1-2H3,(H,22,23) |
Clave InChI |
JFPWFNLHENDDSL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)COCC(F)(F)F)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-allyl-N'-[4-(dimethylamino)phenyl]-N-[1-(4-ethylphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B280152.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B280153.png)

![5-[(2-methoxyphenoxy)methyl]-N-4-pyridinyl-2-furamide](/img/structure/B280157.png)
![4-bromo-1-ethyl-N-[2-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxamide](/img/structure/B280161.png)

![N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B280165.png)
![1-[(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B280167.png)
![(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)[5-(difluoromethyl)-5-hydroxy-3-methyl-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B280168.png)
![methyl 1-{[7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-1H-indole-3-carboxylate](/img/structure/B280171.png)
![7-(difluoromethyl)-3-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B280172.png)
![[7-Difluoromethyl-5-(4-methoxy-phenyl)-pyrazolo[1,5-a]pyrimidin-3-yl]-(4-methyl-piperazin-1-yl)-methanone](/img/structure/B280174.png)
![[3-Amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-2-yl](2,4-difluorophenyl)methanone](/img/structure/B280175.png)